

Application Note: Scalable Synthesis of 5-Hydroxy-6-Iodopicolinic Acid Intermediates

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Compound of Interest

Compound Name: 5-Hydroxy-6-iodopyridine-2-carboxylic acid

CAS No.: 60728-70-3

Cat. No.: B3065757

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Executive Summary

This application note details a scalable, chromatography-free synthesis route for 5-hydroxy-6-iodopicolinic acid (5-H-6-IPA) and its methyl ester. These scaffolds are critical intermediates in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other pyridine-based metalloenzyme inhibitors.

Unlike traditional lab-scale methods utilizing expensive N-iodosuccinimide (NIS) or hazardous diazonium chemistry, this protocol utilizes an aqueous iodine/base system. This "Green Chemistry" approach ensures high regioselectivity, cost-efficiency, and safety suitable for multi-kilogram scale-up.

Key Advantages of This Protocol

- **Regioselectivity:** >95% selectivity for the C6 position over C4.
- **Scalability:** Avoids column chromatography; relies on pH-controlled precipitation.

- **Cost:** Replaces NIS with elemental Iodine () and Potassium Iodide (KI).
- **Safety:** Aqueous conditions mitigate the explosion risks associated with Sandmeyer routes.

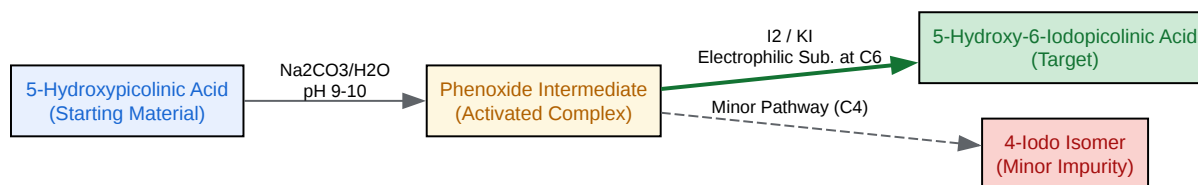
Strategic Analysis & Retrosynthesis

The synthesis of 5-hydroxy-6-iodopicolinic acid presents a classic regioselectivity challenge in pyridine chemistry. The hydroxyl group at C5 activates the ring, directing electrophilic substitution to the ortho positions (C4 and C6).

- **The Challenge:** The pyridine nitrogen is electron-withdrawing, naturally deactivating positions 2, 4, and 6. However, the strong electron-donating effect (+M) of the 5-OH group overrides this, activating C4 and C6.
- **The Solution:** Under basic aqueous conditions, the 5-hydroxyl group exists as the phenoxide anion, significantly enhancing electron density at C6 (para to the carboxylate, ortho to the nitrogen). Steric hindrance at C4 further favors C6 substitution.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision points for scale-up.



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Figure 1: Reaction pathway showing the activation of the starting material and regioselective iodination.

Detailed Experimental Protocol

Materials and Reagents

Reagent	CAS No.	Equiv.[1][2][3][4]	Role
5-Hydroxypicolinic Acid	15069-92-8	1.0	Starting Material
Iodine ()	7553-56-2	1.05	Iodinating Agent
Potassium Iodide (KI)	7681-11-0	2.5	Solubilizer for
Sodium Carbonate ()	497-19-8	2.2	Base / pH Control
Sodium Thiosulfate	7772-98-7	0.1	Quench Agent
Hydrochloric Acid (37%)	7647-01-0	-	Acidification

Step-by-Step Procedure (100g Scale)

Step 1: Reactor Setup and Dissolution

- Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and a dropping funnel.
- Charge 500 mL of deionized water and 24.2 g of Sodium Carbonate () (2.2 equiv).
- Stir until fully dissolved.
- Add 13.9 g of 5-Hydroxypicolinic Acid (100 mmol).
- Observation: The solution should turn clear/yellowish as the phenoxide/carboxylate salt forms. Ensure pH is between 9.0 and 10.5.

Step 2: Preparation of Iodinating Solution

- In a separate beaker, dissolve 41.5 g of Potassium Iodide (KI) in 100 mL of water.

- Add 26.6 g of Iodine () to the KI solution. Stir vigorously until all solid iodine is dissolved (formation of complex).
 - Note: Failure to fully dissolve iodine will result in heterogeneous reaction kinetics and lower yields.

Step 3: Controlled Addition (Critical Step)

- Cool the reactor contents to 0–5°C. Lower temperature improves regioselectivity.
- Transfer the solution to the dropping funnel.
- Add the iodine solution dropwise over 60–90 minutes.
 - Process Control: Maintain internal temperature < 10°C.
 - Visual Cue: The color will transition from yellow to dark brown, then slowly fade as iodine is consumed.

Step 4: Reaction Completion and Quench

- After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours.
- IPC (In-Process Control): Check conversion via HPLC (Method described in Sec 5). Target: <2% Starting Material.
- If reaction is complete, cool back to 10°C.
- Add Sodium Thiosulfate solution (10% aq) dropwise until the dark iodine color disappears and the solution becomes pale yellow/colorless.

Step 5: Workup and Isolation (Precipitation)

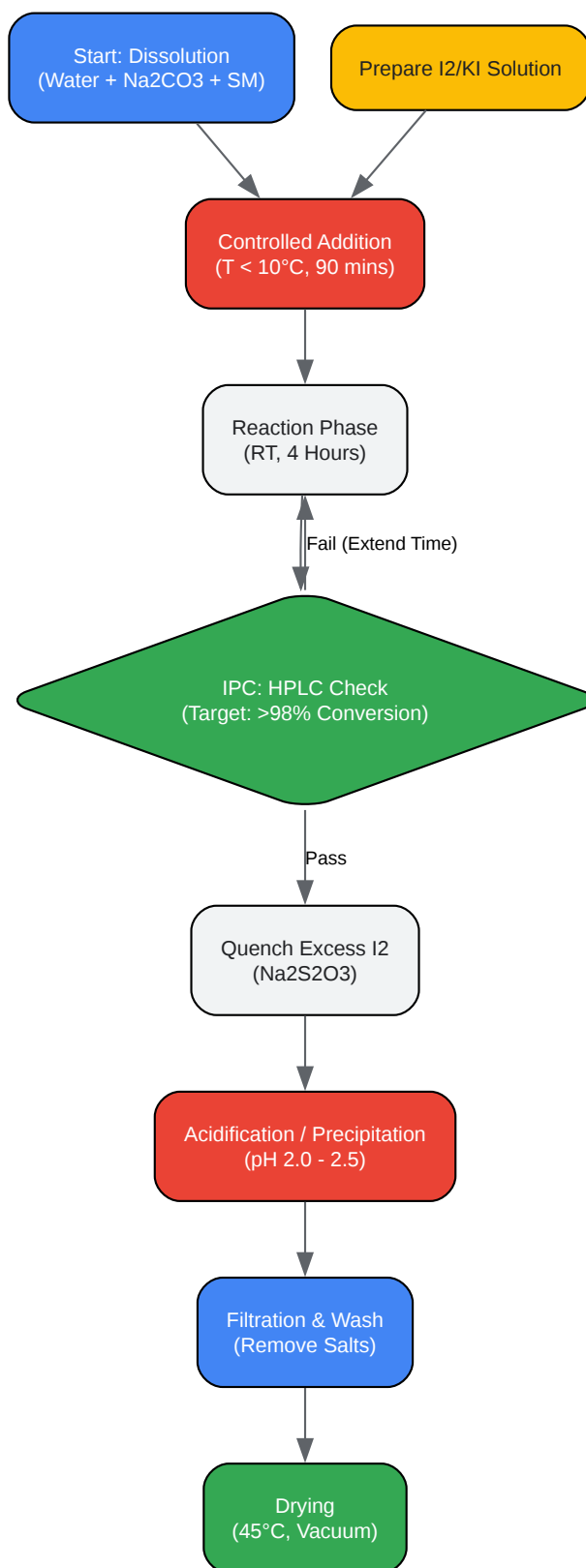
- Slowly add concentrated HCl to the stirred solution.
- Critical pH Point: Adjust pH to 2.0 – 2.5.

- Mechanism:^[2]^[3]^[5]^[6] This protonates the carboxylate and the phenoxide, rendering the product insoluble in water.
- A thick off-white to beige precipitate will form. Stir the slurry for 1 hour at 0-5°C to maximize yield.
- Filter the solid using a Büchner funnel.
- Wash the cake with cold water (2 x 50 mL) to remove inorganic salts (NaCl, NaI).
- Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to beige powder.

Process Workflow Diagram

The following flowchart visualizes the unit operations, emphasizing safety and quality checkpoints.



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Figure 2: Process flow diagram for the aqueous iodination of 5-hydroxypicolinic acid.

Analytical Quality Control

To ensure the integrity of the intermediate, the following analytical method is recommended.

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm and 280 nm.
- Retention Times (Approx):
 - 5-Hydroxypicolinic Acid: ~2.5 min
 - 5-Hydroxy-6-Iodopicolinic Acid: ~8.2 min
 - 4-Iodo Isomer (Impurity): ~7.8 min (Critical Pair)

NMR Characterization (-DMSO)

- NMR: The spectrum should show two singlets (or doublets with small coupling) in the aromatic region. The loss of the C6 proton signal confirms substitution.
 - ~12.5 ppm (br s, COOH/OH)
 - ~8.1 ppm (s, 1H, C3-H)
 - ~7.4 ppm (s, 1H, C4-H)
 - Note: The shift of the C4 proton is diagnostic.

Safety & Handling (E-E-A-T)

Iodine Hazards

Elemental iodine is corrosive and sublimates at room temperature.

- Control: Weigh iodine in a fume hood. Use KI to solubilize it immediately into the complex, which significantly reduces vapor pressure.
- PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

Exotherm Management

The iodination reaction is mildly exothermic.

- Protocol: Strict adherence to the dropwise addition rate (Sec 3.2, Step 3) prevents thermal runaway and ensures regioselectivity. Higher temperatures (>25°C during addition) promote the formation of di-iodo byproducts.

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Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a risk assessment before scaling up chemical reactions.

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